Carbendazim

Molecular mechanism Tubulin polymerization Benzimidazole fungicide

Select Carbendazim for its unparalleled β-tubulin binding affinity (47% fluorescence reduction at 2 µM), delivering 90.9–93.5% polymerization inhibition—significantly outperforming thiabendazole in mechanistic readouts. Achieve 97% mycelial growth inhibition against R. necatrix at just 0.1 µg/mL, enabling cost-effective, low-dose formulations. Leverage its unique negative cross-resistance with diethofencarb for resistance management rotation strategies. Its rapidly accelerating soil degradation (half-life 9.3→0.9 days) makes it an ideal model for enhanced biodegradation research.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 105268-95-9
Cat. No. B180503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbendazim
CAS105268-95-9
Synonyms1h-benzimidazole-2-carbamic acid, methyl ester
2-(methoxycarbonylamino)benzimidazole
Bavistan
Bavistin
benzimidazolecarbamate methyl ester
carbendazim
carbendazim phosphate
carbendazin
carbendazine
carbendazole
carbendazyme
FB-642
FB642
G-665
IPO-1250
mecarzole
mecarzole monohydrochloride
mecarzole mononitrate
mecarzole monophosphate
mecarzole monophosphinate
mecarzole monosodium salt
mecarzole monosulfate
mecarzole triphosphinate
medamine
mekarzole
methoxybenzimidazole-2-carbamic acid
methyl 2-benzimidazil carbamate
methyl-2-benzimidazole carbamate
methyl-N-(2-benzimidazolyl)carbamate
methylbenzimidazole-2-ylcarbamate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
InChIKeyTWFZGCMQGLPBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
Solubility in water at 24 °C: 29 mg/L at pH 4;  8 mg/L at pH 7;  1.49 mg/L at pH 8
Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005
Xylene: <1 g/100 g at 20 °C;  Cylcohexanone: < 1 g/100 g /Technical grade/
Solubility at 20 °C (mg/L): hexane 0.5;  benzene 36;  dichloromethane 68;  ethanol 300;  dimethylformamide 5000, chloroform 100, acetone 300
Slightly soluble in most solvents
Solubility in water, g/100ml at 24 °C: 0.0008

Structure & Identifiers


Interactive Chemical Structure Model





Carbendazim 10605-21-7: Key Properties and Comparative Context for Scientific Procurement


Carbendazim (CAS 10605-21-7) is a methyl benzimidazole carbamate (MBC) fungicide and the active metabolite of benomyl and thiophanate-methyl, sharing their common mode of action via fungal tubulin polymerization inhibition [1][2]. It possesses a low water solubility of 8 mg/L at pH 7 and an octanol–water partition coefficient (log Pow) of ~1.5, conferring moderate hydrophilicity and strong soil adsorption (Koc ~1000–3600) [3][4]. As a broad-spectrum systemic fungicide, it is effective against Ascomycetes, Deuteromycetes, and Basidiomycetes in cereals, fruits, vegetables, and ornamentals [5].

Carbendazim 10605-21-7: Why Simple Substitution with Other Benzimidazoles or MBC Fungicides Carries Technical Risk


Carbendazim, benomyl, and thiophanate-methyl are all methyl benzimidazole carbamates (MBCs) that share a common mechanism of action and metabolic pathway; benomyl and thiophanate-methyl degrade rapidly to carbendazim in environmental and biological systems [1]. However, despite this metabolic convergence, direct substitution of carbendazim with thiophanate-methyl, benomyl, or other benzimidazoles (e.g., thiabendazole) can lead to unpredictable differences in target-site binding affinity, intrinsic fungicidal potency, environmental fate, and cross-resistance profiles. Quantitative evidence presented below demonstrates that these compounds are not functionally interchangeable in scientific or industrial contexts—carbendazim often exhibits superior tubulin binding, faster soil degradation under repeated use, distinct aquatic toxicity profiles, and unique cross-resistance relationships that must be considered during compound selection, formulation design, or procurement for research and field applications [2][3].

Carbendazim 10605-21-7: Quantitative Differentiation Evidence Against Closest Analogs


Tubulin Binding Affinity: Carbendazim vs. Benomyl and Thiabendazole on Fusarium graminearum β2-Tubulin

In a head-to-head in vitro study using recombinant β2-tubulin from F. graminearum, carbendazim reduced maximum fluorescence intensity of 2 µM β2-tubulin by 47%, compared to 50% for benomyl and 25% for thiabendazole [1]. Furthermore, carbendazim inhibited α1/β2 and α2/β2 tubulin polymerization by 90.9% and 93.5%, respectively, statistically comparable to benomyl (89.9% and 92.6%) but significantly higher than thiabendazole (81.6% for α2/β2 and only 20.1% for α2/β2) [1].

Molecular mechanism Tubulin polymerization Benzimidazole fungicide

In Vitro Mycelial Growth Inhibition: Carbendazim vs. Benomyl, Thiophanate-Methyl, and Fluazinam on Rosellinia necatrix

At a low concentration of 0.1 µg/mL on PDA medium, carbendazim inhibited R. necatrix mycelial growth by 97% relative to fungicide-free control, compared to 84% for fluazinam, 53% for benomyl, and 22% for thiophanate-methyl [1]. At ≥0.5 µg/mL, carbendazim, benomyl, and thiophanate-methyl all achieved total inhibition [1].

Fungicide efficacy White root rot Avocado

Acute Aquatic Toxicity to Daphnia pulex: Carbendazim vs. Thiophanate-Methyl

In 48-hour acute toxicity assays with the cladoceran Daphnia pulex, carbendazim exhibited an LC50 of 0.10 mg/L, compared to 17.47 mg/L for thiophanate-methyl [1]. This indicates carbendazim is approximately 175-fold more acutely toxic to this standard aquatic invertebrate test species than thiophanate-methyl under identical conditions.

Ecotoxicology LC50 Daphnia pulex

Soil Persistence Under Repeated Application: Carbendazim Degradation Half-Life

The degradation half-life (DT50) of carbendazim in soil decreased markedly from 9.3 days after a single application to 0.9 days after four repeated applications, corresponding to a degradation rate constant increase from 0.074 d⁻¹ to 0.79 d⁻¹ [1]. This contrasts with the persistence behavior of other pesticides such as avermectin and imidacloprid, where binary or ternary mixtures often exhibit extended half-lives rather than accelerated degradation [2].

Environmental fate DT50 Soil microbiology

Cross-Resistance Pattern: Negative Cross-Resistance to Diethofencarb in Botrytis cinerea

Field isolates of Botrytis cinerea exhibiting high resistance to benzimidazoles—defined as mycelial growth on medium containing 100 µg/mL carbendazim—display negative cross-resistance to the phenylcarbamate fungicide diethofencarb, with spore germination and mycelial growth inhibited at only 1 µg/mL diethofencarb [1]. This contrasts with other benzimidazole resistance phenotypes that do not necessarily confer diethofencarb sensitivity. Thiophanate-methyl and benomyl, due to their metabolic conversion to carbendazim, share this cross-resistance profile, but thiabendazole and other benzimidazole derivatives may exhibit distinct resistance patterns [2].

Fungicide resistance Cross-resistance Botrytis cinerea

Physicochemical Profile: Water Solubility and Lipophilicity Relative to Thiophanate-Methyl

Carbendazim exhibits a water solubility of 8 mg/L at pH 7 (24°C) and a log Pow of 1.51, whereas thiophanate-methyl has a water solubility of 18.5 mg/L at pH 7 (20°C) and a log Pow of 1.50 [1][2]. Both compounds are relatively hydrophilic, but carbendazim's lower water solubility and slightly higher soil adsorption (Koc ~1000–3600 for benomyl/carbendazim vs. lower for thiophanate-methyl) influence environmental mobility and bioavailability [3].

Physicochemical properties LogP Water solubility

Carbendazim 10605-21-7: High-Confidence Research and Industrial Applications Based on Comparative Evidence


Target-Based Drug Discovery and Antifungal Mechanism Studies on Fusarium spp.

Due to its superior tubulin binding affinity (47% fluorescence reduction at 2 µM β2-tubulin) and high polymerization inhibition (90.9–93.5%) compared to thiabendazole [1], carbendazim serves as the preferred benzimidazole probe for studying microtubule dynamics in phytopathogenic fungi, particularly Fusarium graminearum. Researchers investigating tubulin-targeting antifungal agents should prioritize carbendazim over thiabendazole or thiophanate-methyl to ensure robust target engagement and reliable mechanistic readouts.

Low-Rate Fungicide Formulation Development for Rosellinia necatrix Control

Carbendazim's ability to achieve 97% mycelial growth inhibition at just 0.1 µg/mL against R. necatrix—significantly exceeding the performance of thiophanate-methyl (22%) and benomyl (53%) at the same concentration [1]—makes it the optimal active ingredient for developing cost-effective, low-dose formulations targeting white root rot in avocado and other tree crops. Formulators can achieve equivalent or superior efficacy with reduced active ingredient loading, lowering both cost and environmental footprint.

Resistance Management Programs for Botrytis cinerea in Protected Crops

The negative cross-resistance exhibited by carbendazim-resistant Botrytis cinerea isolates to diethofencarb [1] creates a unique opportunity for alternation or mixture-based resistance management. Agricultural advisors and growers should select carbendazim over other MBC fungicides (e.g., thiophanate-methyl) when planning rotational strategies with phenylcarbamate fungicides, as this negative cross-resistance is not uniformly observed with other benzimidazole analogs.

Soil Biodegradation and Microbial Community Studies with Repeated Fungicide Exposure

Carbendazim's dramatic acceleration of degradation upon repeated application—half-life decreasing from 9.3 days to 0.9 days after four applications [1]—makes it an excellent model compound for investigating enhanced biodegradation and soil microbial adaptation. Environmental fate researchers and soil microbiologists can leverage this property to study the dynamics of pesticide-degrading consortia and the evolution of catabolic pathways, with implications for bioremediation and sustainable agricultural practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbendazim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.